molecular formula C17H17FN2O B13083943 2-(Allylamino)-N-(4-fluorobenzyl)benzamide

2-(Allylamino)-N-(4-fluorobenzyl)benzamide

Cat. No.: B13083943
M. Wt: 284.33 g/mol
InChI Key: SDEISMNKFBMFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-N-(4-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It features an allylamino group and a 4-fluorobenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group could yield N-oxide derivatives, while reduction could yield primary or secondary amines.

Scientific Research Applications

2-(Allylamino)-N-(4-fluorobenzyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylamino)-N-(4-fluorobenzyl)benzamide is unique due to the presence of both the allylamino and 4-fluorobenzyl groups, which can provide distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(prop-2-enylamino)benzamide

InChI

InChI=1S/C17H17FN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h2-10,19H,1,11-12H2,(H,20,21)

InChI Key

SDEISMNKFBMFFU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.